Prothipendyl-d6 Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

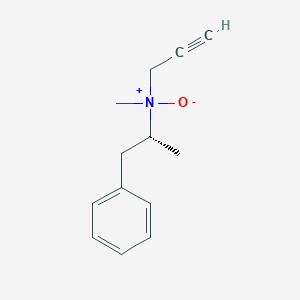

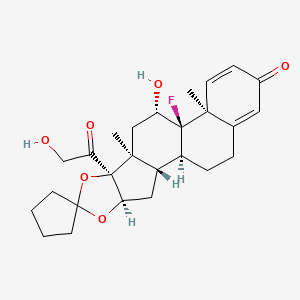

Prothipendyl-d6 Hydrochloride: is a deuterium-labeled version of Prothipendyl Hydrochloride, a compound known for its anxiolytic, antiemetic, and antihistamine properties. It belongs to the azaphenothiazine group and is primarily used in Europe to treat anxiety and agitation in psychotic syndromes . The deuterium labeling is often used in scientific research to trace and quantify the compound during drug development processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Prothipendyl-d6 Hydrochloride can be synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Prothipendyl Hydrochloride molecule. The general synthetic route involves the substitution of hydrogen atoms with deuterium in the presence of deuterated reagents and solvents .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using deuterated chemicals. The process typically includes the following steps:

Deuteration: Introduction of deuterium atoms into the Prothipendyl molecule.

Purification: Removal of impurities and unreacted starting materials.

Crystallization: Formation of this compound crystals.

Drying and Packaging: Final product preparation for distribution.

Analyse Des Réactions Chimiques

Types of Reactions: Prothipendyl-d6 Hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion to Prothipendyl sulfoxide using oxidizing agents like potassium caroate.

Reduction: Potential reduction reactions under specific conditions.

Substitution: Deuterium atoms can be replaced with other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium caroate for oxidation reactions.

Solvents: Deuterated solvents for maintaining deuterium labeling.

Major Products:

Prothipendyl Sulfoxide: Formed during oxidation reactions.

Applications De Recherche Scientifique

Prothipendyl-d6 Hydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of drugs.

Drug Development: Tracing and quantifying drug molecules during development processes.

Biological Studies: Investigating the biological effects and interactions of Prothipendyl in various systems.

Chemical Analysis: Used as a reference standard in spectrophotometric and chromatographic analyses.

Mécanisme D'action

The primary mechanism of action of Prothipendyl-d6 Hydrochloride involves the antagonism of histamine H1 receptors. By blocking these receptors, it reduces histamine activity in the brain, leading to sedation and alleviation of allergic symptoms . Additionally, it exhibits antipsychotic effects by antagonizing dopamine D2 receptors, helping to balance dopamine levels in the brain . It also has moderate anticholinergic properties, blocking acetylcholine receptors and reducing spasms and tremors .

Comparaison Avec Des Composés Similaires

Prothipendyl Hydrochloride: The non-deuterated version with similar pharmacological properties.

Promazine: Another phenothiazine derivative with antipsychotic effects.

Uniqueness: Prothipendyl-d6 Hydrochloride is unique due to its deuterium labeling, which enhances its stability and allows for precise tracing and quantification in scientific research . This makes it particularly valuable in pharmacokinetic studies and drug development processes.

Propriétés

Numéro CAS |

1346604-67-8 |

|---|---|

Formule moléculaire |

C16H20ClN3S |

Poids moléculaire |

327.904 |

Nom IUPAC |

3-pyrido[3,2-b][1,4]benzothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C16H19N3S.ClH/c1-18(2)11-6-12-19-13-7-3-4-8-14(13)20-15-9-5-10-17-16(15)19;/h3-5,7-10H,6,11-12H2,1-2H3;1H/i1D3,2D3; |

Clé InChI |

CQJSAKJMCVSEGU-TXHXQZCNSA-N |

SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=C1N=CC=C3.Cl |

Synonymes |

N,N-(Dimethyl-d6)-10H-pyrido[3,2-b][1,4]benzothiazine-10-propanamine Hydrochloride; AY 56031-d6; Azacon-d6; D 206-d6; Dominal-d6 Hydrochloride; Prothipendyl-d6 Monohydrochloride; Tolnate-d6; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B583862.png)